REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=O)=[N:2]1.[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]2[CH2:24][CH2:23][CH2:22][C:21]2=[O:25])=[CH:16][CH:15]=1.C1N(P(Cl)(N2C(=O)OCC2)=O)C(=O)OC1.O>C(Cl)Cl.CCN(CC)CC>[O:25]=[C:21]1[CH2:22][CH2:23][CH2:24][N:20]1[C:17]1[CH:18]=[CH:19][C:14]([NH:13][C:10]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][N:2]=2)=[O:12])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N1C(CCC1)=O
|
Name
|
|
Quantity
|
79 mg
|
Type
|
reactant
|
Smiles
|
C1COC(=O)N1P(=O)(N2CCOC2=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered through a chem elut® cartridge by elution with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was directly subjected to the subsequent alkylation reaction without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
O=C1N(CCC1)C1=CC=C(C=C1)NC(=O)C1=NNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |